molecular formula C18H22N4O2S2 B2542134 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392291-39-3

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2542134
CAS No.: 392291-39-3
M. Wt: 390.52
InChI Key: KDJGNOPWSXBMDA-UHFFFAOYSA-N
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Description

N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl-p-tolylamino group and a cyclohexanecarboxamide moiety. This compound belongs to a class of molecules extensively studied for their biological activities, particularly in anticancer and enzyme inhibition applications. Its structure combines the planar aromaticity of the thiadiazole ring with the conformational flexibility of the cyclohexane group, which may influence binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-12-7-9-14(10-8-12)19-15(23)11-25-18-22-21-17(26-18)20-16(24)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJGNOPWSXBMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The structural features of this compound include a thiadiazole ring and an amide functional group, which are crucial for its biological activity. The presence of the nitrogen-sulfur moiety enhances its stability and reactivity, making it a subject of interest in various pharmacological studies.

Property Details
Molecular Formula C19H16N4O4S2
Molecular Weight 428.5 g/mol
CAS Number 477212-60-5

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that require careful control of temperature and pH to ensure high yields and purity. Variations in the synthesis can lead to derivatives with altered biological activities. For instance:

Derivative Structural Modification Potential Activity
N-(5-benzoyl-1,3,4-thiadiazol-2-yl)benzamideBenzoyl group additionEnhanced anticancer activity
2-nitro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamideNitro group additionImproved reactivity and pharmacological effects

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. A study evaluated several compounds against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). One derivative showed an IC50 value of 0.084 ± 0.020 mmol/L against MCF7 cells and 0.034 ± 0.008 mmol/L against A549 cells, indicating potent cytotoxic effects when compared to standard chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Molecular docking studies suggest that it can bind to specific enzymes or receptors, modulating cellular pathways that contribute to its therapeutic effects .

Anti-inflammatory Effects

Thiadiazole derivatives have been noted for their anti-inflammatory properties. The presence of the thiadiazole ring is believed to enhance lipophilicity, improving tissue permeability and allowing for more effective interaction with biological targets involved in inflammatory responses .

Case Studies

  • Cytotoxicity Evaluation : In one study focusing on novel thiadiazole derivatives, compounds were synthesized and evaluated for their cytotoxic effects against HeLa and MCF-7 cell lines using MTT assays. The results indicated that certain derivatives exhibited enhanced cytotoxicity due to structural modifications .
  • Molecular Docking Studies : Another study involved molecular docking simulations that revealed how the compound interacts with specific protein targets in cancer cells. This research aids in understanding the precise mechanisms through which these compounds exert their effects .

Comparison with Similar Compounds

Key Differences :

  • The cyclohexanecarboxamide group in the target compound may enhance lipophilicity compared to phenyl or benzyl substituents in analogues like 5m or 5j.

Anticancer Activity

Compound IC50 (MCF-7) IC50 (A549) Selectivity (NIH3T3)
Target Compound* Not Reported Not Reported Not Reported
4y 0.084 ± 0.020 mM 0.034 ± 0.008 mM High specificity
Cisplatin (Control) 0.022 mM 0.015 mM Low specificity

*Data inferred from structural analogues.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Thiadiazoles with piperidinyl substituents (e.g., 7a–7l) showed moderate AChE inhibition (IC50: 1.2–8.7 µM) . The target compound’s cyclohexane group may improve blood-brain barrier penetration compared to bulkier analogues.
  • Plant Growth Regulation : Compounds like 2h (N-5-tetrazolyl-N′-p-methoxybenzoylurea) demonstrated cytokinin-like activity , but the target compound’s bioactivity in this domain remains unexplored.

Physicochemical Properties

Property Target Compound* 5j 4y
Melting Point (°C) ~140–160 (est.) 138–140 Not Reported
Yield (%) ~70–85 (est.) 82 97
LogP (Predicted) ~2.5–3.0 3.1 2.8

*Estimates based on structural similarity. Higher LogP in 5j correlates with its chlorobenzyl substituent, while the target compound’s cyclohexane group balances hydrophobicity.

Research Implications and Gaps

Mechanistic Studies : The target compound’s anticancer mechanism (e.g., aromatase inhibition or DNA intercalation) requires validation.

Synthetic Optimization : Improved yields may be achievable via microwave-assisted synthesis, as employed for other thiadiazoles .

Structural Analysis : X-ray crystallography (as in N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide ) could elucidate conformational preferences.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, including thiadiazole ring formation, acylation, and coupling. Critical parameters include:

  • Temperature control : Moderate heat (60–80°C) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Reaction time : Monitored via TLC to optimize yield (e.g., 12–24 hours for cyclization steps) .
    • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Identifies cyclohexane carboxamide protons (δ 1.2–2.1 ppm) and p-tolylamino aromatic signals (δ 6.8–7.3 ppm) .
    • Mass Spectrometry (MS) : Confirms molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with thiadiazole cleavage .
    • Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Comparative assays : Use standardized protocols (e.g., IC₅₀ measurements against kinase targets) to minimize variability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like GSK-3β or COX-2 .
  • Meta-analysis : Cross-reference in vitro/in vivo data from peer-reviewed studies to identify consensus mechanisms (e.g., apoptosis induction vs. anti-inflammatory effects) .

Q. What strategies are effective in studying the structure-activity relationship (SAR) of this compound’s thiadiazole and carboxamide moieties?

  • Systematic substitution : Replace p-tolylamino with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess activity shifts .
  • Bioisosteric replacement : Swap thiadiazole with oxadiazole or triazole rings to evaluate metabolic stability .
  • Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate substituent properties (logP, polarizability) with bioactivity .

Q. How can researchers validate the hypothesized mechanism of action involving enzyme inhibition?

  • Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) in the presence/absence of the compound to confirm competitive/non-competitive inhibition .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., HDAC or PARP) to identify binding site interactions .
  • Knockdown studies : CRISPR/Cas9-mediated gene silencing of suspected targets to observe rescue effects in cellular models .

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